Methyl2-(10-undecenoylamino)benzoate

Description

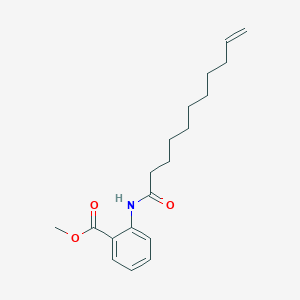

Methyl 2-(10-undecenoylamino)benzoate is a synthetic aromatic ester-amide hybrid compound. Its structure consists of a benzoate backbone with a methyl ester group at the carboxylic acid position and a 10-undecenoylamino substituent at the 2-position of the benzene ring. The molecule integrates a long-chain unsaturated alkyl group (10-undecenoyl) and an amide linkage, conferring unique physicochemical properties. Key applications may include use as an intermediate in organic synthesis, biodegradable materials (due to benzoate-related degradation pathways), or functional polymers leveraging its unsaturated chain .

Properties

Molecular Formula |

C19H27NO3 |

|---|---|

Molecular Weight |

317.4 g/mol |

IUPAC Name |

methyl 2-(undec-10-enoylamino)benzoate |

InChI |

InChI=1S/C19H27NO3/c1-3-4-5-6-7-8-9-10-15-18(21)20-17-14-12-11-13-16(17)19(22)23-2/h3,11-14H,1,4-10,15H2,2H3,(H,20,21) |

InChI Key |

BLQSTFAGWZIACF-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CC=CC=C1NC(=O)CCCCCCCCC=C |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC(=O)CCCCCCCCC=C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues

- Ethyl 10-Undecenoate: An ester with a similar unsaturated alkyl chain but lacking the aromatic benzoate and amide groups. Its primary applications are in fragrances and flavorings .

- Methyl 2-Benzoylamino-3-oxobutanoate: Features a benzoylamino group and a ketone moiety, synthesized via acid-catalyzed condensation . Unlike Methyl 2-(10-undecenoylamino)benzoate, it lacks the long unsaturated chain.

- Methyl Benzoate : A simple aromatic ester without the amide or alkyl substituents, widely used as a solvent or flavoring agent.

Physicochemical Properties

Key Observations :

- The unsaturated chain in Methyl 2-(10-undecenoylamino)benzoate increases molecular weight and likely reduces solubility compared to simpler esters like methyl benzoate.

- Amide linkages typically elevate melting points relative to esters, though exact data is unavailable for this compound.

Research Findings

Biodegradation Potential: Microbial strains like Rhodococcus sp. CS-1 degrade aromatic compounds via benzoate pathways, with 13–15% of unigenes linked to this process . This implies Methyl 2-(10-undecenoylamino)benzoate may be metabolized into simpler intermediates.

Synthetic Flexibility: Acid-catalyzed methods for benzoylamino esters (e.g., ) differ from the amide-coupling approach required for Methyl 2-(10-undecenoylamino)benzoate, highlighting divergent reactivity between ketone and amide functionalities .

Physical Property Trends: Ethyl 10-undecenoate’s solubility in ethanol and low melting point (-20°C) contrast with the inferred higher melting point and moderate solubility of Methyl 2-(10-undecenoylamino)benzoate, underscoring the impact of aromatic and amide groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.